molecular formula C18H20ClNO2 B5519074 2-(4-chloro-3-methylphenoxy)-N-mesitylacetamide

2-(4-chloro-3-methylphenoxy)-N-mesitylacetamide

Cat. No. B5519074
M. Wt: 317.8 g/mol
InChI Key: QWEHJUBCLLIFNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions under specific conditions. For instance, He Xiang-qi (2007) described synthesizing N-methyl-2-(4-phenoxyphenoxy)acetamide, a compound with a structure resembling the target compound, through the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. The process yielded the compound with over 85% efficiency, highlighting the importance of reaction conditions like temperature and time for optimal yield (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including IR, MS, ^1H NMR, and elementary analysis, providing insights into the chemical characteristics and potential reactivity of such molecules. B. Rao et al. (1987) conducted a study on the structure of (4-chloro-2-methylphenoxy) acetamide, revealing its dimerization properties and providing detailed measurements such as the N – H⋯O distance, which aids in understanding the intermolecular interactions and stability of the compound (B. Rao, T. Seshadri, M. L. Rao, 1987).

Chemical Reactions and Properties

The reactivity and properties of acetamide derivatives have been explored through the synthesis and characterization of various compounds, illustrating the influence of substituents on chemical behavior. For example, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide demonstrated how reaction conditions, such as temperature and mole ratio, significantly impact the yield and characteristics of the final product, underlining the compound's chemical flexibility and potential for further functionalization (Gao Yonghong, 2009).

Scientific Research Applications

Electropolymerization for Sensing Applications

The study by Kiss et al. (2022) explores the anodic polymerization of phenylphenol isomers in methyl isobutyl ketone and mesityl oxide. This research highlights the importance of the carbon–carbon double bond in mesityl oxide for forming polymers used in electrochemical sensing. The incorporation of a cavitand into the polymers enhances the selectivity and sensitivity towards phenols in organic solvents, excluding aqueous conditions due to high hydrophobicity. This application demonstrates the potential of polymerization processes in creating sensitive and selective sensors for organic compounds (Kiss et al., 2022).

Electrochemical Sensors for Water Pollutants

Karimi-Maleh et al. (2019) developed a voltammetric sensor for detecting 2-phenylphenol, a water pollutant, using a composite of Fe3O4 nanoparticles and ionic liquid. This sensor showcases the ability to differentiate between 2-phenylphenol and 4-chlorophenol, offering a solution for simultaneous determination of these contaminants in water. This research illustrates the use of electrochemical sensors in environmental monitoring, specifically for the detection of phenolic compounds in various water sources (Karimi-Maleh et al., 2019).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) investigated a series of 2-(aryloxy)-2-methylpropionic acids for their potential to decrease the oxygen affinity of human hemoglobin A, which could have significant implications in medical research areas such as ischemia, stroke, and tumor radiotherapy. This study demonstrates the potential of chemical compounds in modulating biological properties for therapeutic applications, highlighting the diverse utility of chemical research in addressing complex biological challenges (Randad et al., 1991).

Analytical Methods for Herbicide Detection

Wintersteiger et al. (1999) developed a highly selective and sensitive method using high-performance liquid chromatography (HPLC) combined with electrochemical detection for determining trace levels of chlorophenoxy acids, a class of pesticides, in ground and drinking water. This method underscores the importance of analytical chemistry in environmental monitoring, ensuring the safety and quality of water by detecting toxic compounds at trace levels (Wintersteiger et al., 1999).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-7-13(3)18(14(4)8-11)20-17(21)10-22-15-5-6-16(19)12(2)9-15/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHJUBCLLIFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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